molecular formula C20H21N3O4 B11336935 N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

Cat. No.: B11336935
M. Wt: 367.4 g/mol
InChI Key: QEPGBBJWFSQCPL-UHFFFAOYSA-N
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Description

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,2,5-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a methoxy group and a methyl group attached to a phenyl ring, as well as a propoxybenzamide moiety. These structural features contribute to its unique chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide typically involves the following steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Introduction of the methoxy and methyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using reagents like methanol and methyl iodide.

    Attachment of the propoxybenzamide moiety: This step involves the reaction of the oxadiazole intermediate with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated benzamide derivatives.

Scientific Research Applications

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their functional groups and overall properties, which can influence their reactivity and applications.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

InChI

InChI=1S/C20H21N3O4/c1-4-11-26-17-8-6-5-7-15(17)20(24)21-19-18(22-27-23-19)14-9-10-16(25-3)13(2)12-14/h5-10,12H,4,11H2,1-3H3,(H,21,23,24)

InChI Key

QEPGBBJWFSQCPL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)C

Origin of Product

United States

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